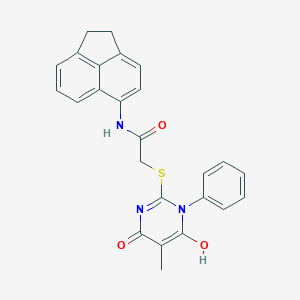
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as a scavenger of free radicals, thereby preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have beneficial effects on various organs, including the liver, kidney, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has several advantages for lab experiments. It is easy to synthesize, and its anticancer activity can be easily measured using various assays. However, it also has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in combination with other anticancer agents, and the study of its effects on various cancer types. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a chemical compound with significant potential for various scientific research applications. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity in vivo.
Synthesemethoden
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves the reaction of 1,2-dihydroacenaphthylene with 2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl) sulfanylacetic acid. The reaction is catalyzed by a suitable reagent, and the resulting product is purified using appropriate techniques.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has been studied extensively for its potential applications in various fields. It has been found to possess significant anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
Produktname |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
|---|---|
Molekularformel |
C25H21N3O3S |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-15-23(30)27-25(28(24(15)31)18-7-3-2-4-8-18)32-14-21(29)26-20-13-12-17-11-10-16-6-5-9-19(20)22(16)17/h2-9,12-13,31H,10-11,14H2,1H3,(H,26,29) |
InChI-Schlüssel |
QPSKMSMQYSJLFO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C5=CC=CC=C5)O |
SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2)C5=CC=CC=C5)O |
Kanonische SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B269621.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B269622.png)

![(2-chlorophenyl)-N-{3-[2-(4-pyridinyl)vinyl]phenyl}methanesulfonamide](/img/structure/B269625.png)
![N-(3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}phenyl)benzenesulfonamide](/img/structure/B269626.png)
![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)



![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)